molecular formula C6H8F2O2 B6240758 2-(2,2-difluorocyclobutyl)acetic acid CAS No. 2613388-91-1

2-(2,2-difluorocyclobutyl)acetic acid

Cat. No.: B6240758
CAS No.: 2613388-91-1
M. Wt: 150.1
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Description

2-(2,2-Difluorocyclobutyl)acetic acid is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-difluorocyclobutyl)acetic acid typically involves the fluorination of cyclobutyl derivatives followed by carboxylation. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluorocyclobutyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone, while reduction can produce difluorocyclobutanol.

Scientific Research Applications

2-(2,2-Difluorocyclobutyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2,2-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

    2-(3,3-Difluorocyclobutyl)acetic acid: This compound has a similar structure but differs in the position of the fluorine atoms.

    Cyclobutaneacetic acid derivatives: Other derivatives with varying degrees of fluorination or different substituents on the cyclobutyl ring.

Uniqueness: 2-(2,2-Difluorocyclobutyl)acetic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

CAS No.

2613388-91-1

Molecular Formula

C6H8F2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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